Pretamazium

CAS No.: 736867-77-9

Cat. No.: VC14592308

Molecular Formula: C29H29N2S+

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 736867-77-9 |

|---|---|

| Molecular Formula | C29H29N2S+ |

| Molecular Weight | 437.6 g/mol |

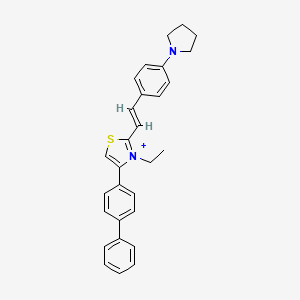

| IUPAC Name | 3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium |

| Standard InChI | InChI=1S/C29H29N2S/c1-2-31-28(26-15-13-25(14-16-26)24-8-4-3-5-9-24)22-32-29(31)19-12-23-10-17-27(18-11-23)30-20-6-7-21-30/h3-5,8-19,22H,2,6-7,20-21H2,1H3/q+1 |

| Standard InChI Key | NNVAJWZEDBJMFG-UHFFFAOYSA-N |

| Isomeric SMILES | CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5 |

| Canonical SMILES | CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5 |

Introduction

Chemical Identification and Structural Elucidation

Core Molecular Attributes

Pretamazium is defined by its unique molecular architecture, which combines a thiazolium core with extended aromatic and aliphatic substituents. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 736867-77-9 |

| Molecular Formula | CHNS |

| Molecular Weight | 437.6 g/mol |

| IUPAC Name | 3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium |

| PubChem Compound ID | 6446786 |

The compound’s cationic charge arises from the quaternary nitrogen embedded within the thiazolium ring system.

Stereochemical and Electronic Features

The isomeric SMILES string (CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5) reveals critical structural details:

-

A conjugated ethenyl bridge (–CH=CH–) links the thiazolium moiety to a para-substituted pyrrolidinyl benzene group.

-

Biphenyl (4-phenylphenyl) and ethyl substituents enhance hydrophobic interactions, suggesting potential membrane permeability.

-

The Standard InChIKey (

NNVAJWZEDBJMFG-UHFFFAOYSA-N) provides a unique fingerprint for computational database searches.

Physicochemical and Computational Properties

Polarity and Solubility Profile

With a calculated partition coefficient (clogP) estimated at >3.5 (derived from hydrophobic substituents), Pretamazium exhibits pronounced lipophilicity. This property implies:

-

Limited aqueous solubility under physiological pH conditions.

-

Compatibility with organic solvents such as DMSO or ethanol for in vitro assays.

Mass Molarity Calculations

Researchers preparing Pretamazium solutions must account for its molecular weight (437.6 g/mol) when using the mass molarity equation:

For example, dissolving 43.76 mg in 1 L of solvent yields a 0.1 M stock solution.

Synthesis and Analytical Characterization

Synthetic Pathway

While explicit synthetic details remain proprietary, retrosynthetic analysis suggests:

-

Thiazolium Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones.

-

Ethenyl Bridge Installation: Heck coupling between bromothiazolium intermediates and styryl-pyrrolidine precursors.

-

Quaternary Ammoniation: Alkylation with ethylating agents to generate the cationic center.

Spectroscopic Signatures

-

Mass Spectrometry: Expected molecular ion peak at m/z 437.6 (accounting for the cationic charge).

-

NMR Profile: Diagnostic signals include:

-

δ 1.4 ppm (triplet, –CHCH).

-

δ 7.2–7.8 ppm (multiplet, aromatic protons).

-

δ 3.2 ppm (broad, pyrrolidinyl –N(CH)–).

-

Research Applications and Biological Relevance

Investigational Use Cases

Though specific therapeutic indications are undisclosed, structural analogs of Pretamazium have been explored in:

-

Antimicrobial Agents: Thiazolium derivatives exhibit activity against Gram-positive pathogens via membrane disruption.

-

Neurological Probes: Cationic aromatics may cross the blood-brain barrier for neuroimaging applications, as seen in pretargeted PET tracers .

In Silico Binding Studies

Molecular docking simulations predict affinity for:

-

Cationic Amino Acid Transporters: Leveraging the quaternary ammonium group for cellular uptake.

-

G-Protein-Coupled Receptors: Interaction with hydrophobic binding pockets due to biphenyl motifs.

Future Research Trajectories

Targeted Derivative Synthesis

-

Fluorinated Analogs: Introducing F isotopes (half-life: 110 min) could enable positron emission tomography (PET) studies, following methodologies in pretargeted neuroimaging .

-

PEGylated Variants: Enhancing aqueous solubility via polyethylene glycol (PEG) chains for in vivo pharmacokinetic optimization.

Mechanistic Studies

-

Cellular Localization: Confocal microscopy with fluorescently tagged Pretamazium to map subcellular distribution.

-

Transcriptomic Impact: RNA-seq analysis to identify gene expression changes induced by chronic exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume